molecular formula C12H18N2O2 B8503443 1-Benzyl-1-(2-hydroxy-ethyl)-3,3-dimethyl-urea

1-Benzyl-1-(2-hydroxy-ethyl)-3,3-dimethyl-urea

Cat. No. B8503443
M. Wt: 222.28 g/mol
InChI Key: AZYHVEWBDMEYLC-UHFFFAOYSA-N
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Patent
US07354917B2

Procedure details

N,N-dimethyl carbamoyl chloride (2.55 g, 0.0238 mol) was added drop by drop at 0° C. to a solution of N-benzyl ethanol amine (3 g, 0.0198 mol) and triethylamine (3 g, 0.0298 mol) in 25 ml of DCM (dry) and stirred at RT for 3 h under nitrogen atmosphere. The reaction was quenched with water, extracted with dichloromethane, washed with water, brine and dried over sodium sulfate. Solvent evaporation under reduced pressure followed by column chromatography over silica gel using 3.5% methanol in dichloromethane as eluent afforded 4 g of the sub-title compound as a liquid.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[C:3](Cl)=[O:4].[CH2:7]([NH:14][CH2:15][CH2:16][OH:17])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(N(CC)CC)C>C(Cl)Cl>[CH2:7]([N:14]([CH2:15][CH2:16][OH:17])[C:3]([N:2]([CH3:6])[CH3:1])=[O:4])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 3 h under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(=O)N(C)C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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